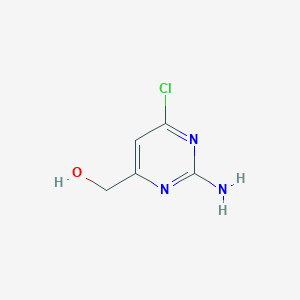

(2-amino-6-chloropyrimidin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-amino-6-chloropyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNCJDVMZXVRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6-chloropyrimidin-4-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at position 4 is replaced by a hydroxymethyl group. The reaction is usually carried out in a mixture of water and methanol at room temperature, with sodium hydroxide as the base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-amino-6-chloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

Oxidation: (2-amino-6-chloropyrimidin-4-yl)formaldehyde or (2-amino-6-chloropyrimidin-4-yl)carboxylic acid.

Reduction: (2-amino-6-chloropyrimidin-4-yl)methanamine.

Substitution: (2-amino-6-alkoxypyrimidin-4-yl)methanol.

Scientific Research Applications

(2-amino-6-chloropyrimidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-amino-6-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at position 6 enhances the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

Chlorine Substitution : All analogs retain the 6-chloro group, critical for electronic and steric interactions in biological targets .

Piperazine/piperidine substituents (e.g., in and ) introduce basicity and conformational flexibility, which may enhance binding to enzymatic pockets .

Thermal Stability : Hydrazide derivatives (e.g., ) exhibit higher melting points (~250°C), suggesting stronger intermolecular interactions due to hydrogen bonding from the hydrazide moiety.

Biological Activity

(2-amino-6-chloropyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group at position 2, a chlorine atom at position 6, and a hydroxymethyl group at position 4. These functional groups contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino and hydroxymethyl groups facilitate hydrogen bonding, enhancing the compound's binding affinity to specific targets. The presence of the chlorine atom increases selectivity for certain enzymes, making it a valuable compound in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various pathogens, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These results suggest moderate to strong antimicrobial activity, particularly against gram-positive bacteria like S. aureus .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in various biochemical pathways. Notably, it demonstrated significant inhibition of carbonic anhydrase II (CA II), with an IC50 value of 0.78 μM. This inhibition is attributed to the formation of hydrogen bonds with critical residues in the enzyme's active site.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. It acts as a selective estrogen receptor modulator (SERM), exhibiting:

- Binding affinity to ERα : Ki = 5.2 nM

- Antagonistic activity in MCF-7 cells : IC50 = 0.89 μM

- Agonistic activity in bone cells : EC50 = 1.2 μM

These findings indicate potential applications in treating hormone-dependent conditions such as breast cancer and osteoporosis.

Study on Apoptosis Induction

A study conducted on human leukemia cells (HL-60) demonstrated that this compound could induce apoptosis in a concentration-dependent manner:

| Concentration (μM) | Apoptotic Cells (%) |

|---|---|

| 0 (Control) | 2.3 ± 0.5 |

| 10 | 15.7 ± 2.1 |

| 25 | 37.2 ± 3.8 |

| 50 | 62.9 ± 5.2 |

These results highlight the compound's potential as an anti-cancer agent.

Inhibition of Mycobacterial NDH-2

Another significant area of research involves the inhibition of Type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. Compounds derived from similar pyrimidine structures have shown promising inhibitory effects on NDH-2, suggesting that this compound may also exhibit similar properties .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2-amino-6-chloropyrimidin-4-yl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-6-chloro-4-hydroxymethylpyrimidine with appropriate amines or oxidizing agents under controlled conditions. Key steps include refluxing with catalysts like HCl in ethanol (as seen in pyrimidine derivatives) . Purification often involves flash chromatography using gradients of dichloromethane-methanol (95:5 to 98:2) to isolate the product .

Q. How is this compound characterized in research settings?

- Methodological Answer : Characterization typically employs:

- 1H NMR (e.g., δ 6.64 ppm for NH₂ protons in DMSO-d₆ ).

- Electrospray Mass Spectrometry (ES-MS) to confirm molecular weight (e.g., m/z: 294.1 [M+H]+ for related hydrazides ).

- Chromatography (HPLC or TLC) to assess purity .

Q. What role does the hydroxymethyl group play in the compound’s reactivity?

- Methodological Answer : The hydroxymethyl group enhances nucleophilic reactivity, enabling esterification, oxidation to carboxylic acids, or participation in hydrogen bonding with biological targets. This is inferred from studies on analogous pyrimidine derivatives .

Advanced Questions

Q. How can researchers optimize synthesis yields given variable reaction conditions?

- Methodological Answer : Yield discrepancies (e.g., 18% vs. 44% in hydrazide synthesis ) highlight the need to optimize:

- Reaction time and temperature (e.g., extended reflux under argon for 12+ hours).

- Catalyst choice (e.g., bis(trimethylsilyl)acetamide for silylation ).

- Purification strategies , such as solvent gradients in flash chromatography .

Q. How do substitution patterns on the pyrimidine ring influence biological activity?

- Methodological Answer : Structural analogs (e.g., 2-chloro vs. 6-amino substitutions) show altered target interactions. For example:

- Chlorine increases lipophilicity, enhancing membrane permeability .

- Amino groups enable hydrogen bonding with enzymes like kinases, as seen in CK1δ inhibitor studies .

Q. What strategies resolve contradictions in biological activity data for derivatives?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell vs. in vitro models). Mitigation includes:

- Dose-response profiling across multiple cell lines.

- Structural validation via X-ray crystallography (using SHELX ) to confirm binding modes .

Q. How is X-ray crystallography applied to determine pyrimidine derivative structures?

- Methodological Answer : SHELX software refines crystallographic data (e.g., R factor = 0.039 for N-(2-chloropyrimidin-4-yl) derivatives ). Key steps:

- Data collection at low temperatures (113 K) to reduce thermal motion.

- Iterative refinement of atomic coordinates and displacement parameters .

Q. What methodologies study the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated stability testing in buffers (pH 1–10) at 40–60°C .

- LC-MS monitoring of degradation products .

- Thermogravimetric analysis (TGA) to assess thermal decomposition .

Distinguishing Basic vs. Advanced

- Basic : Focus on synthesis, characterization, and foundational reactivity.

- Advanced : Address mechanistic insights, optimization challenges, and interdisciplinary techniques (e.g., crystallography, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.